molecular formula C7H7ClFNO2 B8375265 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine

6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine

Cat. No. B8375265
M. Wt: 191.59 g/mol
InChI Key: LCXREWRBXVHOOY-UHFFFAOYSA-N
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Patent
US09296759B2

Procedure details

A solution of 6-chloro-2-fluoropyridin-3-ol (1.4 Kg, 9.49 mol) was dissolved in acetone (13 L), and treated with K2CO3 (1574 g, 11.39 mol, 1.2 eq) and MOMC1 (840 g, 10.44 mol, 1.1 eq). The mixture was heated at 60° C. for 2 hrs. After cooling to RT, the reaction mixture was filtered to remove inorganic salts. The filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography (0-10% EtOAc/hexanes), affording 6-chloro-2-fluoro-3-(methoxymethoxy)pyridine (1496 g) as a colorless oil in 80% yield over two steps.
Quantity
1.4 kg
Type
reactant
Reaction Step One
Quantity
13 L
Type
reactant
Reaction Step One
Name
Quantity
1574 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([F:8])[C:5]([OH:9])=[CH:4][CH:3]=1.[C:10]([O-:13])([O-])=O.[K+].[K+].[CH3:16]C(C)=O>>[Cl:1][C:2]1[N:7]=[C:6]([F:8])[C:5]([O:9][CH2:16][O:13][CH3:10])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.4 kg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)F)O
Name
Quantity
13 L
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
1574 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (0-10% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)F)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1496 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.